molecular formula C12H25Cl2FN2 B1485286 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride CAS No. 2098128-91-5

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride

Cat. No.: B1485286
CAS No.: 2098128-91-5
M. Wt: 287.24 g/mol
InChI Key: XCMMLIAXMLEEMM-UHFFFAOYSA-N
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Description

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H25Cl2FN2 and a molecular weight of 287.24 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a fluoro-methylcyclohexyl group. It is commonly used in scientific research due to its unique chemical properties.

Properties

IUPAC Name

1-[(1-fluoro-4-methylcyclohexyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2.2ClH/c1-11-2-4-12(13,5-3-11)10-15-8-6-14-7-9-15;;/h11,14H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMMLIAXMLEEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN2CCNCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-fluoro-4-methylcyclohexane and piperazine.

    Reaction Conditions: The 1-fluoro-4-methylcyclohexane is reacted with piperazine under controlled conditions to form the desired product.

    Purification: The resulting compound is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro-methylcyclohexyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride can be compared with other piperazine-containing compounds:

    1-[(4-Fluorophenyl)methyl]-4-methylpiperazine: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.

    1-[(4-Methylphenyl)methyl]piperazine: This compound lacks the fluoro substituent, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active piperazine derivatives, which have been explored for their therapeutic applications, particularly in neuropharmacology and cancer treatment.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H18_{18}Cl2_2F\N
  • Molecular Weight : 252.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Piperazine compounds are known to exhibit a broad spectrum of biological activities, including:

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders and neurodegenerative diseases.
  • Antiproliferative Effects : Research indicates that piperazine derivatives can induce cell death via mechanisms such as necroptosis, particularly in cancer cells.

Biological Activity Studies

Recent studies have highlighted the biological activities of related piperazine compounds, providing insights into the potential effects of this compound:

StudyFindings
LQFM018 Study Investigated a piperazine compound with similar structure; showed binding to aminergic receptors and induced necroptosis in K562 leukemic cells.
CB1 Receptor Study Analog compounds exhibited selective binding to cannabinoid receptors, indicating potential for modulating endocannabinoid signaling pathways.

Case Studies

  • Antileukemic Activity : A study on a related piperazine compound demonstrated significant antiproliferative effects on K562 cells, suggesting that this compound may also possess similar properties.
  • Neuropharmacological Effects : Compounds within the same class have been explored for their ability to modulate dopamine receptor activity, which could be relevant for treating conditions like schizophrenia and depression.

Toxicity Profile

The toxicity assessment of related piperazine derivatives indicates a generally favorable safety profile. For instance, LQFM018 was classified under UN GHS category 5 (LD50 > 2000-5000 mg/kg), suggesting low acute toxicity . Further studies on this compound are necessary to fully elucidate its safety and toxicity parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride
Reactant of Route 2
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride

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